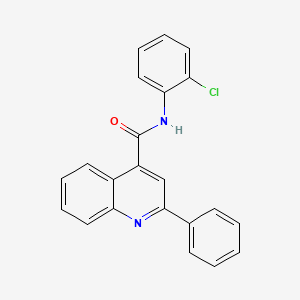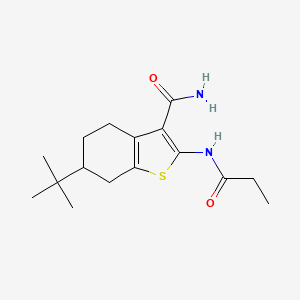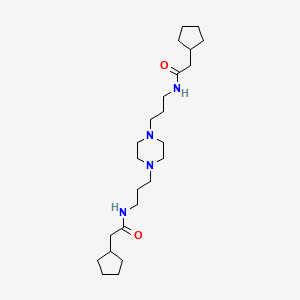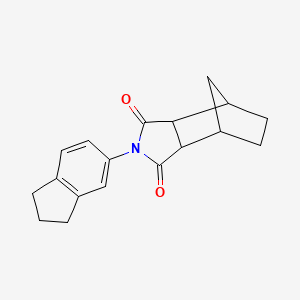
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylsulfanyl group, and a thiophen-2-ylmethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-5-(methylsulfanyl)benzoic acid with an appropriate amine, such as thiophen-2-ylmethylamine, under suitable conditions.
Introduction of Functional Groups: The chloro and methylsulfanyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination, while the methylsulfanyl group can be added through a thiolation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSMe) or primary amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzamide.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving benzamide derivatives.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The thiophen-2-ylmethyl group may enhance the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-(methylsulfanyl)benzoic acid
- 2-chloro-5-(chlorosulfonyl)benzoic acid
- 5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid
Uniqueness
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, including drug design and material science.
Eigenschaften
Molekularformel |
C13H12ClNOS2 |
|---|---|
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
2-chloro-5-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNOS2/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
VPHUWIWQGWMXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)

![Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)

![2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)

![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)


![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977994.png)